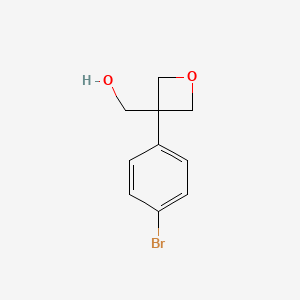

(3-(4-Bromophenyl)oxetan-3-yl)methanol

描述

Structure

2D Structure

属性

IUPAC Name |

[3-(4-bromophenyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWACCRJECGGDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693306 | |

| Record name | [3-(4-Bromophenyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-15-4 | |

| Record name | [3-(4-Bromophenyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Addition to Oxetan-3-one (Key Method)

A principal method to synthesize (3-(4-Bromophenyl)oxetan-3-yl)methanol involves the nucleophilic addition of an aryl lithium reagent to oxetan-3-one, as reported by de Sá Alves et al. The procedure is as follows:

-

- 1-(Benzyloxy)-4-bromobenzene is treated with n-butyllithium (2,6 mL, 6.513 mmol) in tetrahydrofuran (THF) at −78 °C.

- After 30 minutes stirring at −78 °C, oxetan-3-one (0.36 g, 5.010 mmol) is added dropwise.

- The reaction mixture is stirred for 45 minutes at −78 °C, then warmed to room temperature and quenched with water.

- The organic layer is extracted with diethyl ether, washed, dried, and concentrated.

- Purification by column chromatography (40% ethyl acetate in n-hexane) yields the product.

-

- The product isolated is 3-(4-(benzyloxy)phenyl)oxetan-3-ol, a close precursor to this compound, obtained in 70% yield.

- Analytical data include:

- HPLC purity: 98%

- ^1H NMR (400 MHz, CDCl3): characteristic signals at 2.92 ppm (broad, 1H), 4.86–4.91 ppm (multiplet, 4H), aromatic protons between 7.00–7.49 ppm.

- ^13C NMR (100 MHz, CDCl3): signals at 70.2, 75.8, 85.7 ppm correspond to oxetane carbons and aromatic carbons at 115.2–158.6 ppm.

This method leverages the nucleophilic addition of a lithiated aryl species to the carbonyl of oxetan-3-one, efficiently constructing the oxetane ring with the desired aryl substitution.

Oxetane Formation via Williamson Etherification and Friedel-Crafts Reactions

Following the nucleophilic addition, further oxetane ring formation and functionalization can be achieved by:

-

- The diol intermediate is dissolved in THF and treated with carbon tetrachloride (CCl_4) at −48 °C.

- Tris(dimethylamino)phosphine is added slowly, and the mixture is warmed to room temperature.

- After solvent evaporation, methanol and sodium methoxide are added, and the mixture is refluxed at 90 °C for 1 hour.

- Workup includes extraction, drying, and column chromatography (5% EtOAc in n-hexane) to isolate the oxetane.

-

- Lithium bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate are added to a solution of 3-(4-(benzyloxy)phenyl)oxetan-3-ol and phenol in chloroform.

- The mixture is stirred at 40 °C for 1 hour.

- After quenching and extraction, purification by column chromatography (30% EtOAc in n-hexane) yields the oxetane product.

These methods provide alternative pathways to construct and functionalize the oxetane ring system, enabling structural diversity and improved yields.

Alternative Synthetic Routes and Functional Group Transformations

Research also indicates:

- Use of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol as a starting material for spirocyclic oxetane derivatives, which can be adapted for preparing related oxetan-3-yl methanol compounds.

- Reduction and ring-closure strategies involving lithium aluminum hydride and mesylation to form oxetane rings.

- Acetylation and oxidative cyclization steps can be employed to modify the oxetane-containing intermediates for further functionalization, although care must be taken to avoid ring-opening side reactions.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic addition | n-BuLi, 1-(benzyloxy)-4-bromobenzene, oxetan-3-one, THF, −78 °C | 70 | Formation of 3-(4-(benzyloxy)phenyl)oxetan-3-ol, high purity |

| 2 | Williamson Etherification | CCl_4, Tris(dimethylamino)phosphine, NaOMe, reflux 90 °C | Variable | Oxetane ring formation from diol |

| 3 | Friedel-Crafts reaction | Li bis(trifluoromethanesulfonimide), tetrabutylammonium hexafluorophosphate, phenol, chloroform, 40 °C | Variable | Functionalization of oxetan-3-ol |

| 4 | Reduction and ring closure | LiAlH_4 reduction, mesylation | >90 | For spirocyclic oxetane derivatives |

Analytical and Structural Confirmation

The synthesized compounds are characterized by:

- NMR Spectroscopy: ^1H and ^13C NMR provide detailed insights into the oxetane ring and aromatic substituents.

- HPLC: Confirms purity, typically >95%.

- X-ray Crystallography: Used for structural confirmation of spirocyclic oxetane derivatives and ring-opened adducts, ensuring the correct formation of the oxetane ring and substitution pattern.

化学反应分析

Oxidation to Carboxylic Acid

The primary alcohol group undergoes oxidation to form 3-(4-bromophenyl)oxetan-3-yl-carboxylic acid .

-

Conditions : KMnO₄ in aqueous NaOH/dioxane at room temperature .

-

Mechanism : The alcohol is oxidized to a ketone intermediate, followed by further oxidation to the carboxylic acid.

-

Spectroscopic Evidence :

Esterification Reactions

The hydroxyl group participates in ester formation under mild conditions:

General Esterification

Ring-Opening Reactions

The oxetane ring undergoes strain-driven opening under acidic or nucleophilic conditions:

Acid-Catalyzed Ring Opening

-

Conditions : HCl in methanol.

-

Products : Linear diol derivatives via nucleophilic attack at the oxetane oxygen .

Base-Mediated Ring Opening

Triflate Formation for Functionalization

The hydroxyl group is converted to a triflate, enabling nucleophilic substitutions:

-

Reagents : Trifluoromethanesulfonic anhydride (Tf₂O), diisopropylethylamine (DIPEA) .

-

Product :

-

Applications :

Friedel-Crafts Alkylation

The tertiary alcohol participates in Friedel-Crafts reactions:

Comparative Reactivity Table

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique oxetane structure allows it to participate in various chemical reactions, making it valuable in the development of new synthetic methodologies.

Synthetic Routes

- A common synthetic route involves the reaction of 3-(bromomethyloxetan-3-yl)methanol with 4-bromophenol under mild base conditions, typically using potassium carbonate (K₂CO₃) in acetone at room temperature. This method yields high purity and yield of the desired product.

Biological Applications

Biological Probes

- The compound is utilized as a biological probe to investigate cellular processes and interactions. Its ability to modify biological pathways makes it useful in studying mechanisms of action within cells.

Potential Therapeutic Applications

- Preliminary studies suggest that (3-(4-Bromophenyl)oxetan-3-yl)methanol may have potential as a therapeutic agent, particularly in drug development targeting specific diseases. Its interactions at the molecular level can lead to the modulation of enzyme activities or receptor functions.

Industrial Applications

Manufacturing Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties allow for its use in formulating products that require specific chemical characteristics.

Case Studies

- A notable case study highlighted the use of this compound in developing an innovative class of kinase inhibitors, showcasing its role in expanding chemical space for drug discovery .

Reaction Chemistry

Types of Reactions

- The compound can undergo various chemical reactions:

- Oxidation : Forms oxetan-3-ylmethanol derivatives.

- Reduction : Can be reduced to obtain different derivatives.

- Substitution Reactions : The bromophenyl group can be substituted with various nucleophiles or electrophiles to create diverse derivatives.

作用机制

The mechanism by which (3-(4-Bromophenyl)oxetan-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations :

- Substituent Effects : Replacement of the hydroxymethyl group with a methyl group (CAS 872882-97-8) increases hydrophobicity but reduces hydrogen-bonding capacity, impacting solubility and reactivity .

- Functional Group Interchange : The carboxylate ester (CAS 1370035-61-2) introduces hydrolytic instability compared to the hydroxymethyl group, making it more suitable as a synthetic intermediate than a final pharmacophore .

Research Findings and Case Studies

- Stereochemical Analysis: Hydrolysis of epoxide precursors (e.g., ((2R,3R)-3-(4-bromophenyl)oxiran-2-yl)methanol) yields diastereomers confirmed via optical rotation comparisons, highlighting the importance of stereochemistry in biological activity .

- Crystallographic Data: Structural validation using programs like SHELXL (noted in crystallography literature) confirms the planar geometry of the oxetane ring and its minimal ring puckering, critical for maintaining binding affinity .

生物活性

(3-(4-Bromophenyl)oxetan-3-yl)methanol, identified by its CAS number 1188264-15-4, is a compound featuring an oxetane ring substituted with a bromophenyl group. This structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Structural Features

- Oxetane Ring : A four-membered cyclic ether that can influence the compound's reactivity and biological interactions.

- Bromophenyl Group : The presence of the bromine atom may enhance lipophilicity and influence binding affinity to biological targets.

Interaction with Biological Targets

Research indicates that oxetane derivatives can interact with various enzymes and receptors through non-covalent interactions. This interaction often leads to modulation of biochemical pathways associated with:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The oxetane framework is known to exhibit antibacterial and antifungal activities.

Biochemical Pathways

The biological activity of this compound may involve:

- Inhibition of Kinases : Similar compounds have been explored as kinase inhibitors, which are crucial in cancer therapy.

- Modulation of Cell Signaling : The compound could potentially alter signaling pathways involved in inflammation and apoptosis.

In Vitro Studies

Recent studies have focused on the synthesis and evaluation of oxetane derivatives. For instance, a study demonstrated that oxetanes could be designed to target specific kinases effectively, leading to reduced cell viability in cancer cell lines.

| Study | Compound | Effect |

|---|---|---|

| Oxetane derivative | Inhibited proliferation in cancer cells | |

| Spirocyclic oxetane | Showed antimicrobial activity |

Case Studies

- Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.

- Antimicrobial Effects : Another study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that compounds with similar structures exhibit low toxicity profiles in mammalian cells, but comprehensive toxicological evaluations are necessary for clinical applications.

Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute toxicity | Low |

| Genotoxicity | Not significant |

常见问题

Basic: What are the common synthetic routes for (3-(4-Bromophenyl)oxetan-3-yl)methanol?

Methodological Answer:

The synthesis of this compound often involves Sharpless asymmetric epoxidation followed by hydrolysis. For example, a related epoxide intermediate, ((2R,3R)-3-(4-bromophenyl)oxiran-2-yl)methanol, is synthesized via Sharpless conditions (using Ti(OiPr)₄, chiral ligands, and tert-butyl hydroperoxide) and subsequently hydrolyzed under acidic conditions (acetic acid in acetonitrile at 55°C) to yield diastereomeric products . Alternative approaches include Grignard reactions to construct the oxetane core, as seen in structurally similar compounds, where ketones or aldehydes react with organometallic reagents to form tertiary alcohols .

Basic: How is the molecular structure characterized using spectroscopic methods?

Methodological Answer:

Characterization relies on ¹H/¹³C-NMR and HRESIMS . For instance, the epoxide precursor shows distinct NMR signals:

- ¹H-NMR (500 MHz, CD₃OD): δ 7.49 (2H, d, J = 8.5 Hz, aromatic H), 3.85–3.67 (oxirane and hydroxymethyl H), 3.13 (oxirane CH) .

- HRESIMS confirms molecular weight (observed m/z 228.9859 [M+H]⁺ vs. calculated 228.9858) .

FT-IR and polarimetry (specific rotation, e.g., [α]²⁰D +45°) further validate functional groups and stereochemistry .

Basic: What are the key functional groups and their reactivity?

Methodological Answer:

The compound features three reactive sites:

Oxetane ring : Strain-driven reactivity, prone to ring-opening via nucleophiles (e.g., amines, thiols) under acidic/basic conditions .

4-Bromophenyl group : Participates in cross-coupling reactions (Suzuki, Buchwald-Hartwig) via C–Br bond activation .

Hydroxymethyl (–CH₂OH) : Oxidizable to carboxylic acids (using KMnO₄) or esterifiable (with acyl chlorides) .

Advanced: How can crystallographic software resolve its crystal structure?

Methodological Answer:

SHELX (e.g., SHELXL for refinement, SHELXS/D for structure solution) is widely used. Steps include:

Data collection : High-resolution X-ray diffraction (single-crystal).

Structure solution : Direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks .

Validation tools (e.g., PLATON) check for errors like missed symmetry or incorrect hydrogen placement .

Advanced: What strategies resolve enantiomers or determine absolute configuration?

Methodological Answer:

- Chiral resolution : Use of chiral columns in HPLC (e.g., preparative HPLC with MeOH/H₂O) to separate diastereomers post-hydrolysis .

- Optical rotation comparison : Match experimental [α]D values (e.g., +45° vs. −25° for R,R vs. S,S epoxides) to literature data .

- X-ray crystallography : Anomalous dispersion effects (e.g., bromine’s heavy atom contribution) refine absolute configuration .

Advanced: How do hydrogen-bonding interactions influence its properties?

Methodological Answer:

The hydroxymethyl group forms strong O–H···O/N hydrogen bonds (H-bond donors), while the bromine atom acts as a halogen-bond donor. Graph-set analysis (e.g., Etter’s rules) reveals:

- Chain motifs (C(4)) : Common in oxetane derivatives due to –OH interactions .

- Intermolecular halogen bonds : Br···O contacts (3.0–3.5 Å) stabilize crystal packing, affecting solubility and melting points .

Advanced: What are the challenges in optimizing reaction conditions for derivatives?

Methodological Answer:

- Steric hindrance : Bulky 4-bromophenyl and oxetane groups limit nucleophilic attack; microwave-assisted synthesis or flow chemistry may improve yields .

- Regioselectivity : Competing reactions at –CH₂OH vs. C–Br require careful catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling) .

- Epimerization risk : Acidic/basic conditions during derivatization may racemize chiral centers; low-temperature protocols mitigate this .

Advanced: How does the bromine substituent affect electronic properties?

Methodological Answer:

The electron-withdrawing bromine alters the phenyl ring’s electronic landscape:

- Reduced electron density : Activates the ring for electrophilic substitution (e.g., nitration at meta positions) .

- Enhanced leaving-group ability : Facilitates Pd-catalyzed cross-couplings (e.g., replacing Br with aryl/heteroaryl groups) .

- Impact on UV-Vis spectra : Bromine’s n→σ* transitions increase absorbance in the 250–300 nm range, useful for photochemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。